N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-nitrobenzamide: is a synthetic organic compound that belongs to the class of carbamothioyl derivatives It is characterized by the presence of a nitrobenzamide group and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of 3-chloro-4-methylaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-nitrobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-nitrobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
- N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-methylbenzamide
- N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide
Comparison: N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a carbamothioyl group. This combination imparts distinct chemical and biological properties, making it more versatile in its applications compared to similar compounds .
Properties
IUPAC Name |
N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-6-7-10(8-12(9)16)17-15(23)18-14(20)11-4-2-3-5-13(11)19(21)22/h2-8H,1H3,(H2,17,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPBRULJOMTJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.